molecular formula C10H9F3O B109658 1-[2-(Trifluoromethyl)phenyl]propan-2-one CAS No. 21235-67-6

1-[2-(Trifluoromethyl)phenyl]propan-2-one

Cat. No. B109658
CAS RN: 21235-67-6
M. Wt: 202.17 g/mol
InChI Key: HEGSHYHOLHYKHD-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the molecular formula C10H9F3O . It is also known as 1-[2-(Trifluoromethyl)phenyl]-2-propanol . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3 . This indicates that the compound has a trifluoromethyl group attached to the phenyl ring, and a propan-2-one group attached to the phenyl ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.19 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

  • 1-[2-(Trifluoromethyl)phenyl]propan-1-ol

    • Application: This compound is used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • 1-[2-(trifluoromethyl)phenyl]propan-2-ol

    • Application: Similar to the previous compound, this is also used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • 1-[2-(trifluoromethyl)phenyl]propan-2-ol

    • Application: This compound is used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • Trifluoromethylpyridines

    • Application: Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

    • Application: This compound is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • Fluorine-containing compounds

    • Application: Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products . Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • 1-[2-(trifluoromethyl)phenyl]propan-2-ol

    • Application: This compound is used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • Trifluoromethylpyridines

    • Application: Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

    • Application: This compound is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds .
    • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
    • Results: The outcomes would also depend on the specific reactions involved .
  • Fluorine-containing compounds

  • Application: Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products . Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
  • Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
  • Results: The outcomes would also depend on the specific reactions involved .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSHYHOLHYKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543544
Record name 1-[2-(Trifluoromethyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]propan-2-one

CAS RN

21235-67-6
Record name 1-[2-(Trifluoromethyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Trifluoromethyl)phenyl]-2-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HVJ2F56C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AAN de Souza, NS Silva, AV Müller… - The Journal of …, 2018 - ACS Publications
We have investigated both batch and continuous flow photoarylations of enol-acetates to yield different α-arylated aldehyde and ketone building blocks by using diazonium salts as the …
Number of citations: 60 pubs.acs.org
C Rose - 2012 - epub.uni-regensburg.de
The present dissertation deals with novel carbene catalyzed processes for C–C and C–O bond formation. Chapter 1 covers (chemo- and/or stereo-)selective nucleophilic acylation …
Number of citations: 5 epub.uni-regensburg.de
T Hering, DP Hari, B König - The Journal of Organic Chemistry, 2012 - ACS Publications
Visible light mediates efficiently the α-arylation of enol acetates by aryl diazonium salts under mild conditions using [Ru(bpy) 3 ]Cl 2 as a photoredox catalyst. The broad scope of the …
Number of citations: 188 pubs.acs.org
AANS Matos - 2021 - repositorio.ufscar.br
Reações mediadas pela luz são conhecidas há séculos. 1 O primeiro relato de uma transformação química promovida pela luz foi reportado em 1834 por Johann B. Trommsdorff. Ele …
Number of citations: 0 repositorio.ufscar.br

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